![molecular formula C15H9Cl2NO3S B2589189 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 338419-44-6](/img/structure/B2589189.png)

3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

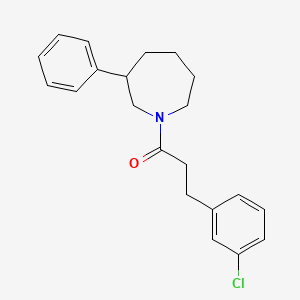

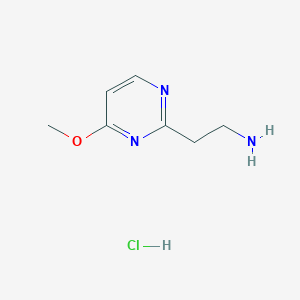

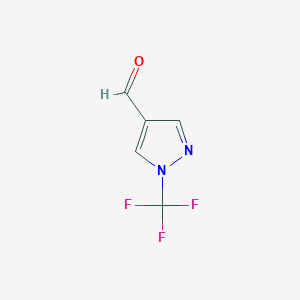

“3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C15H9Cl2NO3S. It has an average mass of 354.208 Da and a monoisotopic mass of 352.968018 Da .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives, which includes “3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid”, has been a subject of many recent studies due to their pharmacological and biological utility . These compounds have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis

The molecular structure of “3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid” consists of a thieno[2,3-b]pyridine core, which is a heterocyclic compound. This core is functionalized with a dichlorobenzyl group attached via an oxygen atom, and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid” include its molecular formula, molecular weight, and monoisotopic mass . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Inhibitors Synthesis

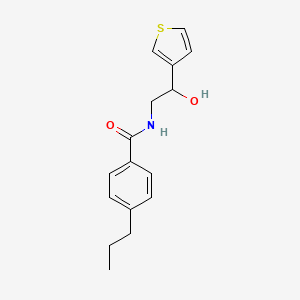

Thieno[2,3-b]pyridine derivatives, including our compound of interest, are considered privileged structures in medicinal chemistry due to their wide range of biological activities . They serve as key frameworks for the synthesis of various inhibitors. For instance, amides of thieno[2,3-b]pyrrole-5-carboxylic acids, which are structurally related to our compound, have been characterized as inhibitors for enzymes like glycogen phosphorylase and histone lysine demethylase, as well as for viruses such as the chikungunya virus .

Pharmaceutical Research: Drug Development

In pharmaceutical research, the compound’s derivatives have been identified as potential inhibitors of hepatitis C virus (HCV) RNA polymerase and as CRTH2 receptor antagonists . These findings highlight the compound’s significance in the development of new therapeutic agents, particularly in the treatment of HCV and inflammatory diseases.

Biotechnology: Kinase Inhibitors

The thieno[2,3-b]pyridine core is a valuable scaffold in biotechnology for developing ATP-mimetic kinase inhibitors. These inhibitors are crucial in regulating cellular processes, and the compound’s derivatives have shown potential in inhibiting GRK2 kinase, which plays a role in cardiovascular diseases .

Chemical Synthesis: Heterocyclic Compound Formation

In chemical synthesis, the compound is used to create diverse heterocyclic structures that are essential in organic chemistry. The synthesis processes often involve cyclocondensation reactions, leading to the formation of carboxylates and dicarboxylic acids, which are pivotal intermediates for further chemical transformations .

Industrial Applications: Material Science

While specific industrial applications for this compound were not directly found, related thieno[2,3-b]pyridine structures are used in material science for the development of organic semiconductors and conductive materials due to their electronic properties .

Environmental Impact: Ecotoxicology Studies

The environmental impact of chemicals like 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid is studied in ecotoxicology to understand their behavior in ecosystems and potential toxicity. Such studies are crucial for assessing the safety and environmental risks associated with the use of these compounds.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3S/c16-10-4-3-8(6-11(10)17)7-21-12-9-2-1-5-18-14(9)22-13(12)15(19)20/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQKXIQTFKUUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)

![3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)

![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)